molecular formula C18H14O8S2 B2368162 2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol CAS No. 29624-68-8

2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol

Cat. No.: B2368162
CAS No.: 29624-68-8
M. Wt: 422.42
InChI Key: KYRYMBCZFFDTFC-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol is a complex organic compound with the molecular formula C18H14O8S2 and a molecular weight of 422.43 g/mol . This compound is characterized by the presence of multiple hydroxyl and sulfonyl groups attached to a benzene ring structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boron reagents with halogenated aromatic compounds under mild and functional group-tolerant conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Chemical Reactions Analysis

2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl and sulfonyl groups. These functional groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol include other sulfonylated aromatic compounds such as:

  • 2,5-Dihydroxybenzenesulfonic acid
  • Benzenesulfonyl chloride
  • 4-Hydroxybenzenesulfonic acid

What sets this compound apart is its unique combination of multiple hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[3-(2,5-dihydroxyphenyl)sulfonylphenyl]sulfonylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8S2/c19-11-4-6-15(21)17(8-11)27(23,24)13-2-1-3-14(10-13)28(25,26)18-9-12(20)5-7-16(18)22/h1-10,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRYMBCZFFDTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O)S(=O)(=O)C3=C(C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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